Receptor Selectivity: Ajmalicine Preferentially Blocks α1- vs. α2-Adrenoceptors
Ajmalicine exhibits functional selectivity for the α1-adrenoceptor subtype over the α2-adrenoceptor. In rat vas deferens assays, it competitively antagonized the effects of noradrenaline on postsynaptic α1-receptors with a pA2 value of 6.57, whereas it blocked the inhibitory effect of the α2-agonist clonidine with a lower pA2 of 6.2, indicating a degree of preference for α1-sites [1]. This contrasts with yohimbine, which is a potent and relatively selective α2-adrenoceptor antagonist [2].
| Evidence Dimension | α1-Adrenoceptor Antagonism (pA2) |
|---|---|
| Target Compound Data | pA2 = 6.57 (vs. noradrenaline) |
| Comparator Or Baseline | Ajmalicine (vs. clonidine at α2): pA2 = 6.2 |
| Quantified Difference | pA2 difference of 0.37 units, reflecting ~2.3-fold higher apparent affinity for the α1-mediated response under these conditions |
| Conditions | Rat vas deferens assay |
Why This Matters
For research requiring selective modulation of α1-adrenergic signaling (e.g., vascular smooth muscle contraction studies), Ajmalicine provides a distinct pharmacological profile compared to the α2-selective tool compound yohimbine.
- [1] Demichel P, Gomond P, Roquebert J. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens. Br J Pharmacol. 1981;74(4):739-45. View Source
- [2] ScienceDirect Topics. Yohimbine: An alpha-2 adrenoceptor antagonist. View Source
